molecular formula C22H22N2O2 B5397152 2-[methyl(phenyl)amino]-3-(1-piperidinyl)naphthoquinone

2-[methyl(phenyl)amino]-3-(1-piperidinyl)naphthoquinone

Cat. No. B5397152
M. Wt: 346.4 g/mol
InChI Key: GBYLGUKGHHCSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[methyl(phenyl)amino]-3-(1-piperidinyl)naphthoquinone, commonly known as Menadione, is a synthetic compound that belongs to the class of naphthoquinones. Menadione is a vitamin K analog that has been widely used in scientific research due to its ability to induce oxidative stress and DNA damage.

Mechanism of Action

Menadione induces oxidative stress by generating reactive oxygen species (ROS) such as superoxide anion, hydrogen peroxide, and hydroxyl radical. The ROS generated by Menadione can cause DNA damage, lipid peroxidation, and protein oxidation. Menadione also inhibits the activity of enzymes such as catalase and superoxide dismutase, which are involved in the detoxification of ROS.
Biochemical and Physiological Effects:
Menadione has been shown to have various biochemical and physiological effects. It can induce apoptosis and autophagy in cancer cells by activating the MAPK and JNK pathways. Menadione also activates the Nrf2 pathway, which is involved in the regulation of antioxidant enzymes such as glutathione peroxidase and heme oxygenase-1. Menadione has been shown to induce oxidative stress and DNA damage in various cell types, including neurons, hepatocytes, and fibroblasts.

Advantages and Limitations for Lab Experiments

Menadione has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. Menadione is also stable under normal laboratory conditions and has a long shelf life. However, Menadione has some limitations for lab experiments. It is a potent oxidizing agent that can cause damage to laboratory equipment and materials. Menadione is also toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of Menadione in scientific research. One potential application is in the development of new cancer therapies. Menadione has been shown to induce apoptosis and autophagy in cancer cells, and further research could lead to the development of new drugs that target these pathways. Another potential application is in the study of oxidative stress in aging and neurodegenerative diseases. Menadione could be used to induce oxidative stress in animal models of these diseases to better understand their underlying mechanisms. Finally, Menadione could be used in the development of new antioxidant therapies. The activation of the Nrf2 pathway by Menadione could be exploited to develop drugs that increase the antioxidant capacity of cells and protect against oxidative stress-related diseases.
Conclusion:
Menadione is a synthetic compound that has been widely used in scientific research due to its ability to induce oxidative stress and DNA damage. It has been shown to have various biochemical and physiological effects and has several advantages for lab experiments. Menadione has several potential applications in the development of new cancer therapies, the study of oxidative stress in aging and neurodegenerative diseases, and the development of new antioxidant therapies. Further research is needed to fully understand the potential of Menadione in these areas.

Synthesis Methods

Menadione can be synthesized by reacting 2-methyl-1,4-naphthoquinone with aniline and piperidine. The reaction takes place in the presence of a catalyst such as palladium on carbon. The resulting product is then purified by recrystallization using a suitable solvent.

Scientific Research Applications

Menadione has been widely used in scientific research as a tool to induce oxidative stress and DNA damage in various cell types. It has been shown to be effective in inducing apoptosis and autophagy in cancer cells. Menadione has also been used to study the role of oxidative stress in aging and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(N-methylanilino)-3-piperidin-1-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-23(16-10-4-2-5-11-16)19-20(24-14-8-3-9-15-24)22(26)18-13-7-6-12-17(18)21(19)25/h2,4-7,10-13H,3,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYLGUKGHHCSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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